molecular formula C25H32O3 B13425470 2-Hydroxy Methyl Ester Bexarotene

2-Hydroxy Methyl Ester Bexarotene

Cat. No.: B13425470
M. Wt: 380.5 g/mol
InChI Key: DVRVRJDCCDPSHE-UHFFFAOYSA-N
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Description

2-Hydroxy Methyl Ester Bexarotene is a derivative of Bexarotene, a synthetic retinoid used primarily in the treatment of cutaneous T-cell lymphoma. This compound is known for its ability to selectively activate retinoid X receptors, which play a crucial role in regulating gene expression related to cell growth and differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy Methyl Ester Bexarotene typically involves the esterification of Bexarotene with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .

Mechanism of Action

2-Hydroxy Methyl Ester Bexarotene exerts its effects by selectively binding to and activating retinoid X receptor subtypes (RXRα, RXRβ, RXRγ). These receptors form heterodimers with other nuclear receptors, such as retinoic acid receptors, vitamin D receptors, and peroxisome proliferator-activated receptors. Upon activation, these heterodimers regulate the expression of genes involved in cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy Methyl Ester Bexarotene is unique due to its selective activation of retinoid X receptors, which distinguishes it from other retinoids that primarily target retinoic acid receptors. This selective activation allows for more targeted therapeutic effects with potentially fewer side effects .

Properties

Molecular Formula

C25H32O3

Molecular Weight

380.5 g/mol

IUPAC Name

methyl 4-[2-hydroxy-1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethyl]benzoate

InChI

InChI=1S/C25H32O3/c1-16-13-21-22(25(4,5)12-11-24(21,2)3)14-19(16)20(15-26)17-7-9-18(10-8-17)23(27)28-6/h7-10,13-14,20,26H,11-12,15H2,1-6H3

InChI Key

DVRVRJDCCDPSHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(CO)C3=CC=C(C=C3)C(=O)OC)C(CCC2(C)C)(C)C

Origin of Product

United States

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